5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one
Description
5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one is a benzoxazolone derivative characterized by a methyl group at position 5 of the benzoxazolone core and a 2-propoxy-benzyl substituent at position 3.
Properties
IUPAC Name |
5-methyl-3-[(2-propoxyphenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-10-21-16-7-5-4-6-14(16)12-19-15-11-13(2)8-9-17(15)22-18(19)20/h4-9,11H,3,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHRGWVVHSRTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=C(C=CC(=C3)C)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one typically involves the following steps:
Formation of the benzooxazole core: This can be achieved through the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the 5-methyl group: This can be done via alkylation reactions using methylating agents.
Attachment of the 2-propoxy-benzyl group: This step involves the reaction of the benzooxazole core with a propoxy-benzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzyl position.
Reduction: Reduction reactions can occur at various positions, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions, especially at the benzyl and propoxy positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with specific enzymes or receptors, making it a candidate for drug development targeting various diseases, including cancer and inflammatory conditions .
Case Study:
In studies involving similar benzooxazole derivatives, compounds have shown significant antiproliferative effects against various cancer cell lines, indicating the potential of this compound class in oncology .
Biological Probes
Mechanism of Action:
The compound can serve as a biological probe to study molecular interactions within biological systems. Its ability to modulate enzyme activity makes it valuable for investigating cellular processes and disease mechanisms.
Material Science
Polymer Incorporation:
Due to its unique chemical structure, this compound can be integrated into polymers or used as a building block for advanced materials. Its properties may enhance the performance of materials in various applications, including electronics and coatings.
Industrial Applications
Dyes and Pigments:
The aromatic nature of this compound allows it to be utilized in the synthesis of dyes and pigments, contributing to colorants in textiles and plastics.
Agrochemical Potential:
Research is ongoing into the use of this compound in agricultural chemicals such as pesticides or herbicides, leveraging its biological activity against pests or weeds.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Therapeutic agents for cancer | Significant antiproliferative effects observed |
| Biological Probes | Study of enzyme interactions | Modulates activity in cellular processes |
| Material Science | Building blocks for advanced materials | Enhances properties in polymers |
| Industrial Applications | Dyes and pigments | Utilized in colorants for textiles and plastics |
| Agrochemicals | Pesticides/herbicides | Potential effectiveness against agricultural pests |
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and physicochemical properties of 5-methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs.
- Lipophilicity : The 2-propoxy-benzyl group in the target compound (~297.35 g/mol) confers higher lipophilicity than brominated or smaller N-substituents (e.g., 5-bromo-3-methyl, 228.045 g/mol), which may enhance membrane permeability in biological systems .
Steric and Electronic Considerations
- The phenoxy group in 5-methyl-3-[3-(2-methylphenoxy)propyl]-2,3-dihydro-1,3-benzoxazol-2-one may confer metabolic instability due to susceptibility to oxidative cleavage, whereas the target’s benzyl ether could offer improved stability .
Biological Activity
5-Methyl-3-(2-propoxy-benzyl)-3H-benzooxazol-2-one is a compound belonging to the benzooxazole family, characterized by its heterocyclic structure and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzooxazole core with a 5-methyl group and a 2-propoxy-benzyl substituent. The structure can influence its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of benzooxazole, including this compound, exhibit significant anticancer properties . A study highlighted that several benzoxazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer: MCF-7, MDA-MB-231
- Lung Cancer: A549
- Liver Cancer: HepG2
- Prostate Cancer: PC3
These compounds often show higher toxicity towards cancer cells compared to normal cells, suggesting their potential as selective anticancer agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. Specific tests have shown varying degrees of effectiveness against pathogens such as Bacillus subtilis and Escherichia coli.
The biological activity of this compound is believed to involve interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival pathways, which is crucial for its anticancer effects.
- Receptor Modulation: It may interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have focused on the biological effects of related compounds, providing insights into the potential applications of this compound:
- Structure–Activity Relationship (SAR): Research on similar benzoxazole derivatives has established a SAR that helps identify modifications enhancing biological activity. For instance, compounds with electron-donating groups exhibited increased antibacterial activity.
- In Vivo Studies: Animal models have been used to assess the therapeutic potential of related compounds in cancer treatment, showing promising results in tumor reduction and survival rates .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
